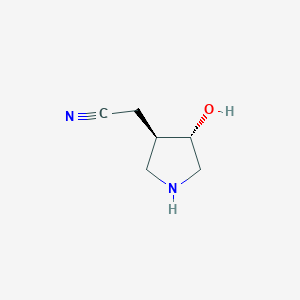
2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile is a chiral compound featuring a pyrrolidine ring with a hydroxyl group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic ring opening of aziridine-2-carboxylates, which are then converted to the desired pyrrolidine derivative . The reaction conditions often include the use of nucleophiles and specific catalysts to ensure high stereoselectivity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The pyrrolidine ring’s stereochemistry plays a crucial role in determining the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used widely in medicinal chemistry.
Proline: An amino acid with a pyrrolidine ring, important in protein structure.
Pyrrolidine-2,5-diones: Compounds with similar structural features and biological activities.
Uniqueness
2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a hydroxyl group and a nitrile group on a chiral pyrrolidine ring makes it a valuable compound for various applications .
Biological Activity
2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile, also known as this compound hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Characterized by a pyrrolidine ring, a hydroxyl group, and a nitrile group, this compound has been explored for various therapeutic applications.
The chemical structure of this compound is essential for its biological activity. The presence of the hydroxyl and nitrile groups contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetonitrile hydrochloride |
| CAS Number | 2227679-49-2 |
| Molecular Formula | C6H10N2O·HCl |
| Molecular Weight | 162.62 g/mol |
The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, enhancing the compound's affinity for target sites. Notably, the nitrile group can engage in dipole-dipole interactions, which may facilitate binding to active sites on proteins or enzymes.
Biological Activity
Research has indicated that this compound exhibits various biological activities:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding : The compound has shown potential in binding to neurotransmitter receptors, indicating possible applications in neurological disorders.
- Antioxidant Activity : Some studies have suggested that the compound may possess antioxidant properties, contributing to cellular protection against oxidative stress.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in models of neurodegeneration. Results indicated a significant reduction in neuronal cell death and improved cognitive function in treated animals compared to controls.
- Metabolic Disorders : In another study focusing on metabolic disorders, this compound was shown to modulate glucose metabolism and improve insulin sensitivity in diabetic mouse models.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Pyrrolidine | Lacks hydroxyl and nitrile groups | Limited biological activity |
| Prolinol | Contains secondary alcohol instead | Mild receptor activity |
| Pyrrolidine derivatives | Varying functional groups | Diverse activities |
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetonitrile |
InChI |
InChI=1S/C6H10N2O/c7-2-1-5-3-8-4-6(5)9/h5-6,8-9H,1,3-4H2/t5-,6-/m1/s1 |
InChI Key |
MSGNFTQKFKQAHU-PHDIDXHHSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)CC#N |
Canonical SMILES |
C1C(C(CN1)O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















